molecular formula C15H18N4O3 B6427410 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034523-91-4

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B6427410
CAS No.: 2034523-91-4
M. Wt: 302.33 g/mol
InChI Key: SUAXWSKUILSOAV-UHFFFAOYSA-N
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Description

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether-oxygen bridge to a piperidine ring. The piperidine moiety is further substituted with a 3,5-dimethyl-1,2-oxazole-4-carbonyl group. This structural complexity confers unique physicochemical properties, including hydrogen-bonding capacity (via pyrimidine nitrogen atoms and carbonyl groups) and conformational flexibility influenced by the piperidine ring .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(8-19)21-13-5-6-16-9-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXWSKUILSOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole, under acidic or basic conditions.

    Piperidine Derivative Preparation: The piperidine derivative is prepared by reacting piperidine with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride in the presence of a base like triethylamine.

    Coupling with Pyrimidine: The final step involves coupling the piperidine-oxazole intermediate with a pyrimidine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: Employed as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and physicochemical properties of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine with two related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound (Target Compound) C₁₈H₂₁N₅O₄ 379.40 g/mol Pyrimidine, 1,2-oxazole, piperidine, ether, carbonyl Ether linkage enhances conformational flexibility; oxazole contributes to lipophilicity
N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide () C₂₂H₃₀N₆O₅ 482.52 g/mol Acetamide, 1,2,4-oxadiazole, methoxymethyl, piperidine Oxadiazole and methoxymethyl groups improve solubility; acetamide enables H-bonding
2-[1-(3,5-Dimethyl-1,2-oxazole-4-sulfonyl)piperidin-4-yl]-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide () C₂₃H₃₃N₃O₅S 463.60 g/mol Sulfonyl, isopropoxybenzyl, propanamide Sulfonyl group enhances metabolic stability; bulky substituents may hinder membrane permeability
Key Observations:

Core Heterocycles: The target compound’s pyrimidine core differentiates it from analogues in and , which use acetamide or sulfonyl-linked piperidines.

Substituent Effects : The 3,5-dimethyl-1,2-oxazole group in the target compound and ’s analogue provides steric shielding and metabolic resistance compared to sulfonyl groups in ’s compound .

Research Findings and Crystallographic Insights

  • Hydrogen-Bonding Patterns : The pyrimidine and oxazole carbonyl groups in the target compound can act as hydrogen-bond acceptors, similar to the oxadiazole in ’s analogue. Such interactions are critical for stabilizing ligand-receptor complexes .
  • Ring Puckering : The piperidine ring’s puckering (quantified via Cremer-Pople coordinates) influences the spatial orientation of substituents. For example, a chair conformation in the target compound could optimize the oxazole’s positioning for hydrophobic interactions .
  • Crystallographic Validation : Structural determination of such compounds often employs SHELX software (), with validation metrics (e.g., R-factors) ensuring accuracy in bond lengths and angles .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound Analogue Analogue
LogP (Predicted) 2.1 1.8 3.2
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 5 8 7
Metabolic Stability Moderate (oxazole resistance) High (oxadiazole stability) High (sulfonyl group stability)
Discussion:
  • The target compound’s moderate LogP suggests balanced lipophilicity, favoring both solubility and membrane permeability.
  • The higher rotatable bond count in ’s analogue may reduce bioavailability due to entropic penalties upon binding .

Biological Activity

The compound 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Oxazole Derivative : The chlorination of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid using thionyl chloride leads to the formation of the oxazole carbonyl chloride.
  • Formation of Piperidine Derivative : This is achieved by reacting 4-hydroxypiperidine with the oxazole derivative.
  • Coupling with Pyrimidine : The final step involves the coupling of the piperidine derivative with pyrimidine to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, which include compounds similar to this compound. These compounds have demonstrated cytotoxic activity against various human cancer cell lines:

Cell Line IC50 (µM) Reference
Lung Carcinoma (A549)12.5
Breast Adenocarcinoma (MCF7)15.0
Metastatic Colon Adenocarcinoma (LoVo)10.0
Primary Colon Adenocarcinoma (HT29)11.0

These compounds inhibit key pathways involved in cancer cell proliferation and survival, including inhibition of VEGFR-2 and various kinases such as JAK1 and JAK2, which are critical in tumor growth and angiogenesis .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
  • Pro-apoptotic Activity : It has been suggested that these compounds can activate the caspase cascade, promoting apoptosis in cancer cells.
  • Anti-Angiogenic Effects : By inhibiting angiogenesis, these compounds can limit tumor growth by restricting blood supply .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing oxazole and pyrimidine rings have shown promising antimicrobial activities. For instance, certain derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

A notable study conducted on a series of oxazolo[5,4-d]pyrimidines demonstrated their efficacy against a panel of cancer cell lines while maintaining low toxicity towards normal human dermal fibroblasts (NHDF). This selectivity is crucial for developing therapeutics that minimize adverse effects on healthy tissues .

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